An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and key physicochemical parameters such as acidity constants (pKa), lipophilicity (logP), and aqueous solubility. By synthesizing theoretical predictions with established experimental protocols, this guide offers a robust framework for understanding and utilizing this compound in medicinal chemistry and materials science. Particular emphasis is placed on the causality behind experimental choices and the interpretation of data, ensuring a high standard of scientific integrity and practical utility.
Introduction: The Benzimidazole Scaffold in Modern Research
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic pharmacophore in drug design and development.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The physicochemical properties of benzimidazole derivatives, such as solubility and acidity, can be significantly modulated by introducing substituents at various positions on the ring.[1][3]
The subject of this guide, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, incorporates three key functional motifs:
-
The Benzimidazole Core: Provides a rigid, aromatic scaffold with both hydrogen bond donor (N-H) and acceptor (N) sites.[3][4]
-
The 5-Carboxylic Acid Group: Introduces a primary acidic center, significantly impacting aqueous solubility and providing a handle for forming salts or amide derivatives.
-
The 2-(2-Nitrophenyl) Group: This substituent is of particular interest. The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), which can be cleaved using light.[5][6] This suggests potential applications in photocaging, allowing for the controlled release of the molecule or a linked therapeutic agent with spatiotemporal precision.[7]
This guide will systematically explore the properties arising from this unique combination of functional groups.
Molecular Structure and Core Physicochemical Properties
The key to predicting the behavior of a molecule lies in understanding its fundamental physicochemical properties. These parameters govern everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a biological system.[8]
Table 1: Summary of Predicted and Key Physicochemical Properties
| Property | Predicted Value / Information | Significance in Research & Development |
| Molecular Formula | C₁₄H₉N₃O₄ | Defines the elemental composition and exact molecular weight. |
| Molecular Weight | 283.24 g/mol | Essential for all stoichiometric calculations, solution preparation, and assay analysis. |
| XLogP3 | 2.9 | A measure of lipophilicity. A value <5 is favorable for oral bioavailability under Lipinski's Rule of 5.[8] |
| Hydrogen Bond Donors | 2 (imidazole N-H, carboxyl -OH) | Influences solubility, crystal packing, and receptor binding interactions. |
| Hydrogen Bond Acceptors | 5 (nitro O, carboxyl O, imidazole N) | Key determinant of solubility in polar solvents and interaction with biological targets. |
| pKa (Predicted) | Acidic: ~4.0 (Carboxylic Acid)Basic: ~4.5 (Imidazole) | Governs ionization state, solubility, and membrane permeability at different physiological pH values. |
| Aqueous Solubility | Low | Benzimidazoles generally have low water solubility, which presents challenges for formulation and bioavailability.[9] |
| Melting Point | High (>300 °C typical for core) | Benzimidazole structures are generally stable at high temperatures.[1] |
Note: Predicted values are computationally derived and serve as estimates. Experimental verification is crucial and protocols are provided in Section 4.
Synthesis and Spectroscopic Characterization
The synthesis of 2-substituted benzimidazoles is most commonly achieved via the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[10][11]
Synthetic Workflow
The synthesis of the title compound proceeds via the condensation of 3,4-diaminobenzoic acid with 2-nitrobenzoic acid . The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, which catalyzes the cyclization.
Caption: Synthetic workflow for the target compound via Phillips-Ladenburg condensation.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[10][12]
-
Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq) and 2-nitrobenzoic acid (1.05 eq).
-
Acid Catalyst: Add 4M hydrochloric acid as the reaction solvent. The acid serves to protonate the carbonyl, activating it for nucleophilic attack, and to keep the diamine starting material soluble.
-
Heating: Heat the mixture to reflux (typically ~110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13][14]
-
Work-up: After cooling to room temperature, the acidic solution is carefully neutralized with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide). The product, being less soluble at neutral pH, will precipitate out of the solution.
-
Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and then with a cold non-polar solvent like ethanol to remove unreacted starting materials.[13][14] Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
Structural confirmation is essential. A combination of spectroscopic methods provides unambiguous proof of identity.[14][15]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence and connectivity of aromatic and acidic protons. Key signals would include the N-H proton of the imidazole, the -COOH proton, and the distinct patterns of the two substituted benzene rings.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups.[13] Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, an N-H stretch for the imidazole, a C=O stretch for the carbonyl, and N-O stretches for the nitro group.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺.
Key Experimental Protocols for Physicochemical Characterization
While computational predictions are valuable for initial screening, experimental determination of physicochemical properties is the gold standard in drug development.[16][17] The following protocols are designed to be robust and self-validating.
Determination of pKa via UV-Vis Spectrophotometry
The pKa is the pH at which a compound is 50% ionized. This property is critical as ionization state affects solubility, permeability, and target binding. The pKa of benzimidazoles can be determined reliably using UV-Vis spectroscopy, potentiometric titration, or capillary electrophoresis.[9][18][19]
Causality: The UV-Vis absorbance spectrum of the compound will change as a function of pH because the protonated and deprotonated forms have different electronic structures and thus absorb light differently. By monitoring this change, we can determine the pKa.
Caption: Workflow for kinetic aqueous solubility determination.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Aqueous Addition: Add an aliquot from each well of the DMSO plate to a corresponding well in a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<2%).
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow precipitation to occur. [20]5. Detection: Determine the solubility by one of two common methods:
-
Nephelometry: Measure the light scattering in each well. The concentration at which light scattering sharply increases indicates the point of precipitation. [21] * HPLC Quantification: Filter the plate to remove any precipitate. Quantify the concentration of the compound remaining in the filtrate (the saturated solution) using HPLC-UV analysis. [22]
-
Potential Applications and Scientific Context
The unique structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid suggests several areas of application:
-
Photocaged Compounds: The ortho-nitrobenzyl group is a classic photolabile protecting group. [5]Upon irradiation with UV light (typically ~365 nm), the group undergoes an intramolecular rearrangement, leading to its cleavage. [23]This allows the core benzimidazole structure to be "caged" and then released at a specific time and location, a powerful tool for studying biological systems.
-
Medicinal Chemistry Scaffold: The core molecule can serve as a starting point for creating a library of derivatives. The carboxylic acid at the 5-position is an ideal handle for amide coupling, allowing for the attachment of various fragments to explore structure-activity relationships (SAR).
-
Materials Science: Benzimidazole derivatives are investigated for their electronic properties and can be used in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. [24][25]The nitro group can be reduced to an amine, providing another site for chemical modification.
Conclusion
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a multifaceted compound whose physicochemical properties are dictated by the interplay of its benzimidazole core, its acidic carboxyl group, and its photolabile nitrophenyl substituent. A thorough understanding and experimental validation of its pKa, logP, and solubility are paramount for its successful application in any research endeavor. The protocols and insights provided in this guide serve as a rigorous foundation for scientists aiming to unlock the full potential of this and related molecules in drug discovery, chemical biology, and materials science.
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